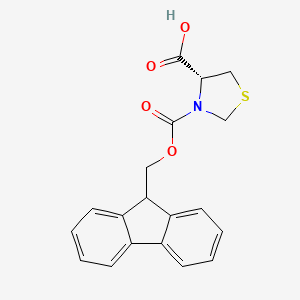

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

Description

(R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid (CAS No. 423719-54-4) is a fluorinated, sulfur-containing amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₉H₁₇NO₄S, with a molecular weight of 355.41 g/mol. Structurally, it features a thiazolidine ring (a five-membered ring containing sulfur and nitrogen) conjugated to a fluorenylmethoxycarbonyl (Fmoc) protecting group at the 3-position and a carboxylic acid moiety at the 4-position. The R-configuration at the 4-position ensures stereochemical specificity, critical for maintaining peptide backbone integrity during solid-phase synthesis .

The Fmoc group serves as a temporary protecting group for the amine functionality, removable under basic conditions (e.g., piperidine), while the thiazolidine ring provides conformational rigidity and resistance to racemization. This compound is particularly valuable in synthesizing cysteine-containing peptides, where the thiazolidine moiety can act as a masked cysteine residue .

Properties

IUPAC Name |

(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWNZLPLVVGCMO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133054-21-4, 423719-54-4 | |

| Record name | (-)-(R)-Fmoc-4-thiazolidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of Fmoc-thz-OH is the amine group . The compound is frequently used as a protecting group for amines.

Mode of Action

Fmoc-thz-OH interacts with its target through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-thz-OH is the solid-phase peptide synthesis (SPPS) .

Pharmacokinetics

Result of Action

The result of Fmoc-thz-OH’s action is the protection of the amine group , which prevents it from reacting with other compounds during the synthesis process. This allows for the controlled synthesis of complex peptides.

Action Environment

The action of Fmoc-thz-OH is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is removed in the presence of a base. Therefore, the pH of the environment can significantly influence the efficacy and stability of Fmoc-thz-OH.

Biological Activity

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid, commonly referred to as Fmoc-thiazolidine, is a derivative of thiazolidine-4-carboxylic acid (TCA). This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of oxidative stress and cellular protection. This article explores the biological activity of Fmoc-thiazolidine, including its mechanisms of action, clinical implications, and relevant research findings.

Chemical Structure and Properties

Fmoc-thiazolidine is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The addition of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various biological applications.

-

Antioxidant Activity :

- Fmoc-thiazolidine exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is primarily attributed to the thiol group within the thiazolidine structure, which can donate electrons to reactive species.

- Cellular Protection :

- Anti-inflammatory Effects :

Biological Activity Data

Case Studies and Research Findings

- Animal Studies :

- In Vitro Studies :

- Clinical Implications :

Scientific Research Applications

Antioxidant Properties

Thiazolidine-4-carboxylic acid (TC), a related compound, has been studied for its antioxidant properties. It acts as a sulfhydryl antioxidant, protecting cells from oxidative stress. Research indicates that TC can mitigate liver toxicity, suggesting that Fmoc-thz-OH may possess similar protective effects due to its structural similarities .

Antiviral Activity

Recent studies have validated the inhibitory activity of thiazolidine derivatives against neuraminidase enzymes, which are crucial for the influenza virus's life cycle. A series of thiazolidine derivatives were synthesized and evaluated for their ability to inhibit the neuraminidase of influenza A virus. The results demonstrated moderate inhibitory activity, indicating potential applications in antiviral drug development .

Drug Development

Fmoc-thz-OH is being explored as a scaffold for developing new therapeutics. Its ability to modify biological activity through structural variations makes it a valuable candidate in drug design. For instance, derivatives of thiazolidine-4-carboxylic acid have shown promise as potential vasodilators and anti-inflammatory agents .

Biomarker Research

In biomarker research, thiazolidine derivatives have been investigated for their potential as urinary biomarkers for dietary intake of cruciferous vegetables. Studies have shown that 2-thiothiazolidine-4-carboxylic acid (TTCA), a metabolite related to thiazolidine compounds, can serve as an effective biomarker for broccoli consumption .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Key Observations :

- Steric Effects : The dimethoxyphenyl substituent in FAA9200 increases molecular weight and steric bulk, which can hinder unwanted side reactions but may reduce solubility in polar solvents .

- Stereochemical Impact : The S-configuration in the methyl-substituted analogue (CAS 1217544-28-9) offers an alternative spatial arrangement for peptide chain elongation, useful in mirror-image peptide synthesis .

Functional Analogues with Alternative Protecting Groups

Key Observations :

- Dual Protection : Compounds like DAA1040 ivDde-L-Dab(Fmoc)-OH enable sequential deprotection (Fmoc removed first, ivDde via photolysis), critical for synthesizing branched peptides .

- Ester Derivatives: Fmoc-D-Asp-OPP’s OPP ester improves solubility in non-polar solvents, facilitating coupling in hydrophobic peptide segments .

Key Observations :

- The target compound’s H302/H312/H332 hazards necessitate stricter handling protocols compared to FAA9200, which is classified only as an irritant .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.

- Work in a well-ventilated fume hood to minimize inhalation risks (acute toxicity Category 4 for oral, dermal, and inhalation exposure) .

- Store in a tightly sealed container away from heat, light, and incompatible materials (e.g., strong acids/bases) at ambient temperature .

- Implement spill containment measures using inert absorbents (e.g., vermiculite) and avoid water jets during cleanup .

Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : Confirm stereochemistry and Fmoc-group integrity via H and C NMR (e.g., characteristic fluorenyl aromatic protons at δ 7.3–7.8 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] = 491.56 for CHNOS) .

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

- Methodological Answer :

- The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protective group for the amine moiety during solid-phase peptide synthesis (SPPS).

- It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections .

- Its hydrophobicity aids in purification via precipitation or chromatography .

Advanced Research Questions

Q. How can aggregation during peptide synthesis involving this thiazolidine derivative be mitigated?

- Methodological Answer :

- Conformational Control : Incorporate pseudoproline motifs (e.g., thiazolidine rings) to disrupt β-sheet formation, reducing intermolecular aggregation .

- Solvent Optimization : Use DCM/DMF mixtures (1:4 v/v) to enhance solubility of Fmoc-protected intermediates.

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50–60°C) to accelerate coupling and minimize prolonged exposure to aggregation-prone states .

Q. What experimental strategies are recommended to assess the compound’s stability under varying reaction conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature in absence of SDS-reported data .

- Stress Testing : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .

- Long-Term Storage Study : Store aliquots at –20°C, 4°C, and 25°C for 6–12 months and analyze for changes in purity .

Q. How can researchers evaluate the biological activity of peptides synthesized using this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test against proteases (e.g., trypsin) using fluorogenic substrates.

- Cell-Based Assays : Measure cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) for drug-delivery potential .

- Structural Studies : Use X-ray crystallography or cryo-EM to analyze peptide-target interactions .

Q. What methodologies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- In Silico Prediction : Apply QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity in absence of empirical data .

- In Vitro Testing : Perform Ames test (mutagenicity) and HepG2 cell viability assays to supplement missing SDS information .

- Environmental Impact Assessment : Use OECD 301D biodegradation tests to evaluate ecological persistence .

Key Methodological Recommendations

- Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times by 30–50% compared to conventional heating .

- Analytical Workflows : Combine NMR (for structural validation) and LC-MS (for purity) to ensure batch-to-batch consistency.

- Safety Compliance : Adhere to CLP/GHS guidelines for labeling and disposal, given the compound’s acute toxicity classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.